4'-Methylacetanilide

描述

Contextualization within Amide and Aromatic Compound Chemistry Research

4'-Methylacetanilide is a member of the anilide family, a class of amides derived from an aromatic amine, aniline, or its derivatives. nih.gov Its chemical nature is defined by the interplay between the amide functional group and the substituted benzene (B151609) ring. Research in this context often explores the electronic effects of the methyl group at the para position of the aromatic ring, which influences the reactivity of both the ring and the amide linkage.

Studies have delved into the fundamental molecular structure and intermolecular interactions of this compound. researchgate.net Theoretical and experimental research, including X-ray crystallography, has been employed to analyze its structure. researchgate.net These investigations reveal the significance of intermolecular forces, such as C-H···O hydrogen bonds, in its crystal packing. researchgate.net The compound serves as a model for comparing the structural and spectroscopic properties of amides with related functional groups, such as thioamides (e.g., 4'-methylthioacetanilide). researchgate.net Furthermore, its behavior in catalyzed reactions, such as Ru(III)-catalyzed oxidation, has been a subject of kinetic studies, providing insights into the reaction mechanisms of aromatic amides. chemchart.com

Significance in Contemporary Synthetic Organic Chemistry and Chemical Synthesis

In synthetic organic chemistry, this compound functions as a versatile intermediate and building block. One of the common methods for its synthesis involves the acetylation of p-toluidine (B81030) with acetic anhydride (B1165640).

Key synthetic applications and research findings include:

Precursor for Phosphorus Ylides: It has been utilized in the synthesis of stable crystalline phosphorus ylides, which are important reagents in the Wittig reaction for forming alkenes. sigmaaldrich.com

Coordination Chemistry: The compound acts as a ligand in coordination chemistry. For instance, it coordinates with metal ions like nickel(II) and copper(II) through its carbonyl oxygen atom to form metal complexes. These complexes have been synthesized and characterized to explore their potential applications, such as in antibacterial studies.

Intermediate for More Complex Molecules: As a readily available aromatic amide, it serves as a starting material for multi-step syntheses. The presence of the acetamido group allows for directed reactions on the aromatic ring, while the amide itself can be further modified.

The utility of this compound is often explored in optimizing synthetic protocols, including reaction conditions and catalytic systems, to achieve higher yields and purity of desired products. chemicalbook.comresearchgate.net

Evolution of Research Perspectives on this compound

The scientific focus on this compound has evolved from initial discovery and basic characterization to more complex and application-oriented investigations.

Early Research: Initial studies concentrated on its synthesis, purification, and the determination of its fundamental physical and chemical properties.

Structural and Mechanistic Studies: Research progressed to detailed structural elucidation using techniques like X-ray diffraction and IR spectroscopy. researchgate.net Concurrently, mechanistic studies explored its reactivity, for example, in calculational studies of protonation and other reactions. chemchart.com

Contemporary Focus: More recent research has shifted towards its application in materials science and coordination chemistry. A notable example is the investigation of its role as an additive affecting the crystal growth and morphology of other compounds, such as acetaminophen (B1664979). chemchart.com The synthesis of its metal complexes with specific properties, like antibacterial activity, highlights a modern approach where the compound is a component in designing functional materials. Theoretical studies using methods like Hirshfeld surface analysis are now used to understand and quantify the intermolecular interactions that govern its solid-state structure. researchgate.net

This evolution reflects a broader trend in chemical research, moving from the study of individual molecules to their integration into more complex and functional chemical systems.

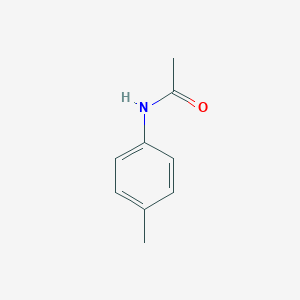

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICAMJWHIUMFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024414 | |

| Record name | N-Acetyl-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-acetyl-p-toluidine appears as colorless needles. (NTP, 1992) | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

585 °F at 760 mmHg (sublimes) (NTP, 1992) | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

335 °F (NTP, 1992) | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.212 at 59 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

103-89-9 | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Acetotoluidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P-Acetotoluide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Acetyl-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ACETOTOLUIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N36D4JN82T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

307 °F (NTP, 1992) | |

| Record name | N-ACETYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways of 4 Methylacetanilide

Conventional Synthetic Routes to N-(4-Methylphenyl)acetamide

Conventional synthetic methods for 4'-Methylacetanilide rely on well-established reactions that are typically carried out under thermal conditions.

Acylation Reactions of Aromatic Amines with Acetic Anhydride (B1165640)

The most common and straightforward method for synthesizing this compound involves the direct acylation of p-toluidine (B81030) (4-methylaniline) with acetic anhydride Current time information in Bangalore, IN.researchgate.netchemistry-online.comslideplayer.com. This reaction is a classic example of electrophilic acyl substitution. The amine nitrogen of p-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The reaction proceeds smoothly, often with high yields, typically exceeding 90% Current time information in Bangalore, IN.researchgate.netchemistry-online.com.

The reaction can be performed neat or in the presence of a solvent. Acetic acid is frequently used as a solvent or as a catalyst to promote the reaction, though the reaction can also proceed without an added catalyst under appropriate thermal conditions Current time information in Bangalore, IN.researchgate.netslideplayer.comijsrst.comorgsyn.org. Alternatively, a catalytic amount of a strong acid like sulfuric acid can be employed to accelerate the process ncert.nic.indnrcollege.org. The reaction is exothermic and is typically carried out at temperatures ranging from ambient to reflux, with reaction times varying from approximately 30 minutes to several hours depending on the specific conditions Current time information in Bangalore, IN.researchgate.netchemistry-online.comorgsyn.org. Purification is commonly achieved through recrystallization, often from ethanol (B145695) or water, yielding the product as a crystalline solid researchgate.netchemistry-online.comslideplayer.com. Acetic acid is generated as a byproduct of the reaction Current time information in Bangalore, IN.researchgate.net.

Table 2.1.1: Conventional Synthesis of this compound via Acetic Anhydride

| Reactants | Acylating Agent | Catalyst/Conditions | Temperature (°C) | Time | Typical Yield (%) | Notes |

| p-Toluidine | Acetic Anhydride | Acetic Acid (catalytic) | 50-80 | 1-2 hours | >90 | High yield, common laboratory method Current time information in Bangalore, IN.researchgate.net |

| p-Toluidine | Acetic Anhydride | None (neat heating) | 80-100 | 30-60 min | ~95 | Exothermic reaction, easy purification researchgate.netchemistry-online.com |

| p-Toluidine | Acetic Anhydride | Sulfuric Acid (catalytic) | Ambient to Reflux | 1-3 hours | >90 | Accelerated by strong acid catalyst ncert.nic.indnrcollege.org |

Alternative Established Synthetic Approaches (e.g., from P-Toluamide)

While the direct acylation of p-toluidine with acetic anhydride is the predominant conventional method, other established routes exist, though they may be less commonly employed for this specific compound. One potential alternative involves starting from p-toluamide. However, direct conversion of p-toluamide to N-(4-methylphenyl)acetamide is not as widely documented as the amine acylation route. More generally, alternative established methods might involve variations in the acylating agent, such as using acetyl chloride instead of acetic anhydride, often in the presence of a base like pyridine (B92270) to neutralize the generated HCl smolecule.com. Other multi-step syntheses or rearrangements might be applicable to related compounds but are less direct for this compound. The primary established route remains the efficient acetylation of the primary amine .

Advanced and Modified Synthetic Strategies for this compound

Modern synthetic chemistry has introduced more efficient and environmentally conscious methods for preparing this compound, leveraging technologies like microwave irradiation and principles of green chemistry.

Microwave-Assisted Organic Synthesis of N-Phenylacetamide Derivatives

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, offering significant advantages in terms of reduced reaction times and often improved yields and purity compared to conventional heating researchgate.netrsc.orgacs.orgajrconline.orgresearchgate.netresearchgate.net. The N-acetylation of aromatic amines, including p-toluidine, can be effectively carried out using microwave energy. These reactions can often be performed under solvent-free conditions or with minimal solvent, further enhancing their green credentials researchgate.netniscair.res.in.

For the synthesis of N-phenylacetamide derivatives, microwave-assisted methods have demonstrated the ability to complete reactions in mere minutes (e.g., 5-10 minutes) compared to hours under conventional heating, while achieving yields that are comparable or even superior (e.g., 95-98%) niscair.res.in. This rapid heating mechanism allows for precise control over reaction parameters, leading to cleaner reaction profiles and potentially higher product quality rsc.orgacs.org.

Table 2.2.1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reagents | Conditions | Time | Typical Yield (%) | Advantages |

| Conventional Heating | p-Toluidine, Acetic Anhydride | Reflux in acetic acid | 1-2 hrs | >90 | Established, simple setup |

| Microwave Irradiation | p-Toluidine, Acetic Anhydride | 300W, neat | 5 min | 95-98 | Faster reaction, higher yield, energy efficient |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances chemmethod.com. Applying these principles to the synthesis of this compound involves optimizing reaction conditions to minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Solvent-Free Mechanochemical Approaches

Solvent-free mechanochemical synthesis, particularly employing ball milling techniques, represents a highly sustainable approach to amide formation chemicalbook.comcardiff.ac.uksemanticscholar.org. This method utilizes mechanical energy to induce chemical reactions between solid reactants, thereby eliminating the need for bulk organic solvents. For the synthesis of this compound, ball milling of p-toluidine and acetic anhydride has been shown to be highly effective.

These mechanochemical reactions can achieve high yields (often exceeding 90%) in significantly reduced reaction times (e.g., 15-30 minutes) chemicalbook.com. This approach not only minimizes solvent waste, a major concern in traditional organic synthesis, but also often simplifies product isolation and purification chemicalbook.comcardiff.ac.uk. The absence of solvents also contributes to a safer and more environmentally friendly process chemmethod.comchemicalbook.comwhiterose.ac.ukacs.org.

Table 2.2.2.1: Mechanochemical Synthesis of this compound

| Method | Reactants | Conditions | Time | Typical Yield (%) | Advantages |

| Mechanochemical (Ball Mill) | p-Toluidine, Acetic Anhydride | Grinding, no solvent | 15 min | >90 | Solvent-free, reduced waste, energy efficient chemicalbook.com |

Spectroscopic and Crystallographic Characterization of 4 Methylacetanilide

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the characteristic frequencies at which molecules vibrate. These frequencies are directly related to the types of bonds and functional groups present within the molecule.

Infrared (IR) Spectroscopy and Detailed Band Assignments

Infrared spectroscopy is a powerful tool for identifying functional groups and characterizing molecular vibrations. For 4'-Methylacetanilide, IR spectroscopy reveals characteristic absorption bands associated with its amide moiety and aromatic ring. The amide group (-CO-NH-) exhibits several key vibrations, often referred to as amide bands.

Amide I Band: Typically observed around 1650-1680 cm⁻¹, this band is primarily attributed to the C=O stretching vibration. In this compound, this band is expected to be strong due to the carbonyl group's significant dipole moment msu.eduspcmc.ac.in.

Amide II Band: This band, usually found in the region of 1510-1570 cm⁻¹, arises from a coupled N-H bending and C-N stretching vibration. Its intensity and position can be sensitive to hydrogen bonding and deuteration msu.eduspcmc.ac.inbrunel.ac.uk. For this compound, an Amide II band is observed around 1552 cm⁻¹ spcmc.ac.in.

Amide III Band: Associated with C-N stretching and N-H bending, this band typically appears in the 1250-1350 cm⁻¹ range. Its intensity and position can vary depending on the molecular environment and conjugation brunel.ac.ukaip.org.

Amide IV, V, and VI Bands: These bands are generally found in the lower frequency (far-IR) region and are particularly informative about the conformation of the peptide linkage and out-of-plane bending modes.

Amide IV: Often linked to OCN bending vibrations coupled with out-of-plane N-H bending, this band is typically observed between 625-770 cm⁻¹ researchgate.net.

Amide V: Primarily assigned to N-H out-of-plane bending, this is often the strongest band in the far-IR amide region, generally found between 640-800 cm⁻¹ aip.orgresearchgate.netnih.gov. For trans this compound, this band is observed at 512 cm⁻¹ aip.org.

Amide VI: Associated with out-of-plane C=O bending, this band is usually located in the 537-606 cm⁻¹ range researchgate.net.

Other significant IR absorptions for this compound include N-H stretching vibrations (around 3296 cm⁻¹ spcmc.ac.in), C-H stretching from the aromatic ring and methyl group (around 2944-3000 cm⁻¹), and C-N stretching vibrations (around 1403 cm⁻¹ spcmc.ac.in).

Table 4.1.1: Key Infrared Absorption Bands of this compound

| Band Assignment | Wavenumber (cm⁻¹) | Description | Reference |

| N-H Stretch | ~3296 | Primary N-H stretching vibration | spcmc.ac.in |

| Amide I (C=O Stretch) | ~1684 | Carbonyl stretching vibration | spcmc.ac.in |

| Amide II (N-H Bend/C-N Stretch) | ~1552 | Coupled N-H bending and C-N stretching vibration | spcmc.ac.in |

| C-N Stretch | ~1403 | Carbon-Nitrogen stretching vibration | spcmc.ac.in |

| Amide V (N-H o.p. Bend) | ~512 | N-H out-of-plane bending vibration (trans conformer) | aip.org |

Raman Spectroscopy Investigations of Molecular Vibrations

Raman spectroscopy complements IR spectroscopy by detecting vibrations that involve a change in the molecule's polarizability. While specific Raman data for this compound are less detailed in the provided search results compared to IR, it is noted that Amide I, III, and IV bands are typically observed with strong or medium intensity in Raman spectra, whereas Amide II, V, and VI appear as weaker lines brunel.ac.uk. Raman spectroscopy can provide valuable information about ring vibrations and C-C stretching modes within the aromatic system.

Analysis of Temperature-Dependent and Isotopic Effects on Vibrational Spectra

Studies investigating the effects of temperature and isotopic substitution (e.g., deuteration of the N-H bond) on the vibrational spectra of this compound provide deeper insights into the nature of the vibrations and intermolecular interactions.

Temperature Dependence: Temperature variations can influence vibrational frequencies and band intensities due to changes in molecular motion and potential energy surfaces. While specific studies on this compound's temperature-dependent vibrational spectra are not explicitly detailed with numerical data in the search results, general principles suggest that such studies can elucidate anharmonicity and mode coupling rsc.orgaps.org. For related amides, temperature-dependent studies have helped in understanding hydrogen bonding and structural changes acs.orgscience.gov.

Isotopic Effects: Deuteration of the N-H bond (forming N-D) leads to characteristic shifts in the vibrational frequencies. The N-H stretching band shifts to lower wavenumbers (N-D stretch), and the Amide II band (N-H bending) shifts to a new position (Amide II' band) brunel.ac.uk. These shifts are crucial for confirming the assignment of bands involving the N-H group. Polarized IR spectra of deuterated this compound crystals have been measured, indicating that H/D isotopic effects and temperature effects are observable and interpretable within a "strong-coupling" theory framework nih.gov.

Conformer-Specific Gas-Phase Far-Infrared Spectroscopy

Gas-phase far-infrared (far-IR) spectroscopy, particularly when combined with techniques like IR-UV ion-dip spectroscopy, allows for the study of isolated molecules and their specific conformations without the influence of intermolecular interactions present in condensed phases aip.orgnih.govru.nl. For this compound, far-IR studies have focused on the amide IV-VI bands, which are highly sensitive to the geometry of the peptide moiety (-CO-NH-) and the molecular backbone aip.orgresearchgate.netnih.govru.nlresearchgate.net.

These studies have confirmed that the planar conformations with a trans configuration of the peptide link are predominantly observed in supersonic jet expansions aip.orgnih.govru.nlresearchgate.net. The far-IR spectra, when compared with density functional theory (DFT) calculations (e.g., using the B3LYP/N07D level of theory), provide detailed assignments for these low-frequency vibrations aip.orgru.nl. The amide V band, corresponding to N-H out-of-plane bending, is particularly diagnostic for conformational differences aip.orgnih.govgu.se. For trans this compound, experimental and theoretical data place the Amide V band around 512 cm⁻¹ aip.org. These studies are valuable for understanding the fundamental vibrations of peptide bonds in isolated systems, which can then be applied to more complex biological molecules researchgate.netnih.govru.nl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of atomic nuclei, offering insights into molecular structure, bonding, and dynamics.

Solid-State NMR Characterization

Solid-state NMR (ssNMR) is particularly useful for characterizing crystalline materials where molecular motion is restricted. It can provide information about chemical shift tensors, which are sensitive to the local electronic structure and molecular packing.

For this compound, specific solid-state NMR data, such as carbonyl carbon and nitrogen chemical shift tensors, are not directly detailed in the provided search snippets. However, general principles of ssNMR are well-established. In solid samples, chemical shifts are anisotropic, meaning they depend on the orientation of the molecule relative to the magnetic field, and are described by a chemical shift tensor. Techniques like Magic Angle Spinning (MAS) are used to average out this anisotropy, yielding an isotropic chemical shift that is comparable to solution-state NMR nih.govmdpi.comnih.gov.

Studies on related compounds, such as acetanilide (B955) and N-methylacetanilide, have investigated the carbonyl carbon and nitrogen chemical shift tensors using a combination of ssNMR and DFT calculations acs.org. These studies highlight that the chemical shift tensors are sensitive to hydrogen bonding and molecular conformation. For instance, the carbonyl carbon chemical shift tensor can provide information about the degree of double bond character in the C=O bond and its environment. Similarly, nitrogen chemical shift tensors are sensitive to the electronic environment, including the degree of hybridization and participation in hydrogen bonding nih.govnih.govacs.org. While direct data for this compound is limited in the provided search results, the methodologies applied to similar molecules suggest that ssNMR could reveal detailed information about its solid-state structure, including the carbonyl carbon and nitrogen environments.

Compound Name Table:

| Common Name | IUPAC Name | Synonyms |

| This compound | N-(4-methylphenyl)acetamide | p-acetotoluidide, p-Acetotoluide, N-acetyl-p-toluidine, 4-acetamidotoluene |

Solution-State NMR for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and conformation of organic molecules in solution. The ¹H NMR spectra of this compound provide distinct signals that allow for the identification of its various proton environments. Studies have reported ¹H NMR data in different solvents, highlighting the sensitivity of spectral features to the surrounding medium. For instance, in CDCl₃, signals corresponding to the methyl group, aromatic protons, and the amide NH proton have been observed. The conformation of this compound molecules in solution is notably dependent on the nature of the solvent used researchgate.net.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| CDCl₃ | 400 | 2.18 | s | 3H | CH₃ (tolyl) | rsc.org |

| CDCl₃ | 400 | 2.33 | s | 3H | CH₃ (acetyl) | rsc.org |

| CDCl₃ | 400 | 7.14 | d (J=8.0 Hz) | 2H | Aromatic H (ortho) | rsc.org |

| CDCl₃ | 400 | 7.23 | s | 1H | Aromatic H (meta) | rsc.org |

| CDCl₃ | 400 | 7.39 | d (J=8.0 Hz) | 2H | Aromatic H (meta) | rsc.org |

| Acetone-d₆ | 400 | 9.09 | br s | 1H | NH | ichemical.com |

| Acetone-d₆ | 400 | 7.51 | d (J=8.3 Hz) | 2H | Aromatic H | ichemical.com |

| Acetone-d₆ | 400 | 7.08 | d (J=8.3 Hz) | 2H | Aromatic H | ichemical.com |

| Acetone-d₆ | 400 | 2.26 | s | 3H | CH₃ (tolyl) | ichemical.com |

| Acetone-d₆ | 400 | 2.05 | s | 3H | CH₃ (acetyl) | ichemical.com |

| CDCl₃ | 90 | 2.11 | - | - | CH₃ | spcmc.ac.in |

| CDCl₃ | 90 | 2.29 | - | - | CH₃ | spcmc.ac.in |

| CDCl₃ | 90 | 7.08 | - | - | Aromatic H | spcmc.ac.in |

| CDCl₃ | 90 | 7.36 | - | - | Aromatic H | spcmc.ac.in |

| CDCl₃ | 90 | 7.88 | - | - | Aromatic H | spcmc.ac.in |

| CDCl₃ | 400 | 10.05 | br s | 1H | NH | bnmv.ac.in |

| CDCl₃ | 400 | 7.44 | d (J=7.5 Hz) | 2H | Aromatic H | bnmv.ac.in |

| CDCl₃ | 400 | 7.56 | d (J=7.5 Hz) | 2H | Aromatic H | bnmv.ac.in |

| CDCl₃ | 400 | 2.05 | s | 3H | CH₃ | bnmv.ac.in |

Note: Assignments for aromatic protons are based on typical para-substituted patterns. The presence of two methyl singlets in some spectra ( rsc.org) suggests they might be assigned to the tolyl methyl and the acetyl methyl groups, respectively.

H/D Isotopic Recognition Mechanisms in Hydrogen-Bonded Systems

Hydrogen-deuterium (H/D) exchange is a fundamental process where a hydrogen atom covalently bonded to an atom (often N, O, or S) is replaced by a deuterium (B1214612) atom wikipedia.org. In crystalline systems, particularly those involving hydrogen bonding, H/D exchange can reveal intricate details about molecular organization and dynamics. For this compound, studies have indicated the presence of an H/D isotopic "self-organization" mechanism within its hydrogen-bonded crystal lattice ebi.ac.uk. This mechanism is characterized by a non-random distribution of protons and deuterons in isotopically diluted samples, arising from dynamical, cooperative interactions between closely spaced hydrogen bonds. These interactions, involving at least four hydrogen bonds per unit cell, are influenced by the molecular electronic properties, specifically the aromatic rings linked to the amide nitrogen atoms ebi.ac.uk.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive three-dimensional structural information about crystalline solids, revealing atomic coordinates, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice ceitec.czuhu-ciqso.esuol.de.

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction studies have successfully elucidated the crystal structure of this compound. The compound typically crystallizes as colourless needles researchgate.net. Investigations have determined its crystal system to be orthorhombic, with a space group of Pna2 researchgate.net. The unit cell parameters and density provide crucial information about the packing efficiency and molecular arrangement.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Source |

| Crystal System | Orthorhombic | researchgate.netresearchgate.net |

| Space Group | Pna2 | researchgate.net |

| Unit Cell Volume | 838.90(8) ų | researchgate.net |

| Z (Molecules/cell) | 4 | researchgate.net |

| Density | 1.181 Mg/m³ | researchgate.net |

| Temperature | 100.00(2) K | researchgate.net |

| Crystal Dimensions | 0.6 x 0.12 x 0.1 mm | researchgate.net |

| Molecular Weight | 149.19 g/mol | researchgate.netthermofisher.com |

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., C-H...O Hydrogen Bonds, Hirshfeld Surfaces)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the contributions of different intermolecular interactions to the crystal packing mdpi.comnih.gov. For this compound, Hirshfeld surface analysis reveals that H···H contacts constitute the most significant portion of the crystal surface (approximately 56.7%), followed by H···C contacts (approximately 23.6%) researchgate.netresearchgate.net. Importantly, H···O interactions, indicative of hydrogen bonding, contribute approximately 14.4% to the Hirshfeld surface, confirming the role of these bonds in stabilizing the crystal structure researchgate.net. The analysis also highlights the presence of C-H···O hydrogen bonds, which are essential for the cohesive network researchgate.net.

Polymorphism and Topotactic Phase Changes in Acetanilide Analogues

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in organic compounds, including acetanilide derivatives brunel.ac.ukbrunel.ac.ukresearchgate.net. While specific detailed studies on the polymorphism of this compound itself were not extensively detailed in the provided snippets, research on related compounds, such as 4-methyl-2-nitroacetanilide (MNA), illustrates these concepts. MNA has been found to exist in multiple polymorphic forms (white, amber, and yellow), with the yellow form exhibiting topotactic phase transitions into the white form brunel.ac.ukbrunel.ac.uk. Topotactic transformations involve the conversion of one crystal structure to another with a specific orientation relationship between the initial and final lattices, often driven by minimal atomic rearrangement. These polymorphic forms can exhibit distinct spectroscopic properties, including differences in their IR and Raman spectra brunel.ac.uk. Furthermore, the conformational preferences of molecules, as observed through NMR, can be significantly influenced by the crystalline environment and solvent, underscoring the interconnectedness of solid-state and solution-state properties within crystal analogues researchgate.netbrunel.ac.uk.

Compound List:

this compound

4'-Methylthioacetanilide

4-methyl-2-nitroacetanilide (MNA)

2-Methylacetanilide

3-Methylacetanilide

N-methylacetanilide

Acetanilide

Theoretical and Computational Chemistry Investigations

Computational chemistry plays a pivotal role in understanding the fundamental properties of molecules like 4'-Methylacetanilide. By employing quantum mechanical calculations and simulation techniques, researchers can elucidate its electronic structure, predict spectroscopic data, and investigate its conformational landscape and interactions.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that provides a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations have been employed to optimize its molecular geometry, yielding precise bond lengths, bond angles, and dihedral angles that represent its most stable conformation. Studies utilized DFT functionals, such as B3LYP, in conjunction with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p), 6-311++G(3df,2pd)) to achieve this optimization researchgate.netresearchgate.netru.nlresearchgate.net. These calculations often employ tight optimization criteria to ensure convergence to a local minimum on the potential energy surface aip.org. The optimization process has identified stable conformations, particularly those featuring a planar peptide linkage with a trans configuration, which are often observed experimentally under specific conditions ru.nlaip.org. Time-dependent DFT (TD-DFT) has also been used for geometry optimization of excited states, revealing potential changes in molecular configuration upon electronic excitation ru.nl.

Table 1: Optimized Structural Parameters for this compound (Selected Bonds)

| Bond | Method/Basis Set | Calculated Length (Å) | Experimental (Å) | Citation |

| N-H | HF/6-311G(d,p) | 0.993 | 0.960 | researchgate.net |

| N-H | B3LYP/6-311G(d,p) | 1.009 | 0.960 | researchgate.net |

| C=O | HF/6-311G(d,p) | 1.192 | 1.232 | researchgate.net |

| C=O | B3LYP/6-311G(d,p) | 1.216 | 1.232 | researchgate.net |

Vibrational Frequency Calculations and Spectral Reproduction using DFT

DFT, particularly when combined with anharmonic vibrational perturbation theory (VPT2), is instrumental in calculating vibrational frequencies and reproducing experimental infrared (IR) and Raman spectra of this compound aip.orgresearchgate.net. These calculations provide detailed assignments for various molecular vibrations, including those associated with the peptide moiety (amide IV-VI bands), C-H stretching and bending modes, and other skeletal vibrations researchgate.netaip.org. The agreement between calculated and experimental spectra is often high, validating the accuracy of the computational models and assisting in the identification of specific molecular conformations researchgate.netresearchgate.netresearchgate.net. The sensitivity of amide IV-VI bands to the peptide moiety's geometry and hydrogen bonding interactions makes them particularly useful for structural characterization aip.orgresearchgate.net.

Table 2: Selected Vibrational Frequencies (cm⁻¹) for this compound

| Vibration Type | Method/Basis Set | Calculated Frequency (cm⁻¹) | Citation |

| C-H Stretch | B3LYP/6-311G(d,p) | 2862-2920 | researchgate.net |

| C-H Out-of-plane Bend | B3LYP/6-311G(d,p) | 690-850 | researchgate.net |

| C-H In-plane Bend | B3LYP/6-311G(d,p) | 1025-1280 | researchgate.net |

| Amide V (peptide) | B3LYP/N07D (VPT2) | ~507-581 | aip.org |

| Amide IV (peptide) | B3LYP/N07D (VPT2) | ~625-770 | aip.org |

| C=O Stretch (Amide I) | B3LYP/N07D (VPT2) | ~1700 | aip.org |

| NH Bend (Amide II) | B3LYP/N07D (VPT2) | ~1540 | aip.org |

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and their energy gap (HOMO-LUMO gap) provides crucial insights into the electronic properties, reactivity, and stability of a molecule researchgate.netphyschemres.orgfrontiersin.orgwuxiapptec.com. While specific HOMO-LUMO gap values for this compound are not detailed in the provided literature snippets, computational studies on similar organic molecules demonstrate that DFT methods, such as B3LYP with basis sets like 6-311+G(d,p), are employed for these calculations physchemres.orgfrontiersin.org. The HOMO-LUMO gap is known to correlate with chemical stability, with smaller gaps generally indicating higher reactivity and greater charge delocalization researchgate.netphyschemres.orgfrontiersin.org. These frontier orbitals are critical for understanding electron donor-acceptor interactions and predicting chemical reaction pathways physchemres.orgwuxiapptec.com.

Application of Ab Initio and Semi-Empirical Methods

Beyond DFT, ab initio and semi-empirical methods are also applied in the theoretical investigation of molecules like this compound. Ab initio methods, which derive properties from first principles without experimental input, are computationally intensive and typically applied to smaller systems or for benchmarking libretexts.orgresearchgate.net. Semi-empirical methods, on the other hand, simplify calculations by using parameters derived from experimental data or high-level ab initio calculations, offering a faster alternative for larger systems or specific studies where high accuracy is not paramount libretexts.orgrsc.org. For instance, Hartree-Fock (HF) calculations, an ab initio method, have been used alongside DFT for geometry optimization and vibrational frequency analysis of this compound researchgate.net. These methods collectively contribute to a comprehensive understanding of the molecule's electronic structure and vibrational behavior researchgate.netresearchgate.netnih.gov.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior and conformational landscape of molecules over time. While specific MD simulations detailing the conformational landscape of this compound are not extensively described in the provided snippets, the methodology is well-established for similar organic and biological molecules nih.govnih.gov. MD simulations, often combined with techniques like Principal Component Analysis (PCA), can reveal the range of accessible conformations, the flexibility of molecular segments, and the energy barriers between different structural states nih.gov. Such simulations are typically performed with explicit or implicit solvent models to account for environmental effects and can involve equilibration periods followed by production runs of tens to hundreds of nanoseconds nih.gov. These simulations are crucial for understanding how molecular structure influences properties in different environments.

Computational Studies of Intermolecular Interactions

Compound Name Table:

| Common Name | IUPAC Name / Other Names |

| This compound | N-(4-methylphenyl)acetamide, p-Acetotoluidide, 4-Acetamidotoluene |

Advanced Analytical Methodologies in 4 Methylacetanilide Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. In the context of 4'-Methylacetanilide research, several chromatographic methods are routinely employed for distinct analytical purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of this compound. The technique's high resolution and sensitivity allow for the separation of the main compound from closely related impurities. Purity analysis by HPLC typically reports the percentage of the main component, with commercial standards of this compound often specifying a purity of 99% or greater. sigmaaldrich.com Certificates of analysis for this compound have demonstrated purities as high as 99.98%.

For quantitative analysis, a calibration curve is constructed by running a series of standards with known concentrations. drawellanalytical.comksu.edu.sa The peak area of this compound in a sample is then compared against this curve to determine its exact concentration. drawellanalytical.com Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness. scielo.brresearchgate.netmdpi.com While specific validated methods for this compound are often proprietary, typical conditions can be inferred from the analysis of similar acetanilide (B955) derivatives. jrespharm.comresearchgate.netrasayanjournal.co.in

| Parameter | Typical Conditions for Acetanilide Derivatives Analysis |

| Stationary Phase (Column) | Reversed-phase, such as C18 (e.g., Inertsil ODS, 250 x 4.6 mm, 5µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% acetic acid) and an organic solvent (e.g., methanol, acetonitrile) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV-Vis Detector (Wavelength typically set between 240-304 nm) |

| Quantification Range | e.g., 50 - 150 µg/mL |

This table presents representative HPLC conditions based on methods developed for related acetanilide compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the identification and quantification of volatile and semi-volatile impurities in this compound. ijprajournal.com This is particularly important for detecting residual solvents from the synthesis process or volatile by-products. shimadzu.com In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column, with the mass spectrometer then fragmenting and detecting the individual components, providing definitive identification. thermofisher.com

The impurity profiling of pharmaceutical starting materials often utilizes GC-MS to detect trace-level contaminants that could affect the quality and safety of the final product. nih.gov High-resolution GC-MS systems can provide highly accurate mass measurements, allowing for the confident assignment of elemental compositions for unknown impurities. thermofisher.com

| Analytical Task | GC-MS Application | Key Findings |

| Impurity Profiling | Detection of volatile organic impurities and residual solvents. | Provides identification of unknown peaks based on their mass spectra, which are compared against spectral libraries (e.g., NIST). |

| Structural Confirmation | MS/MS experiments can be performed on impurity ions to gain structural information. | Fragmentation patterns help in the structural elucidation of detected impurities. |

| Quantitative Analysis | Can be used to quantify known volatile impurities against a standard. | Establishes the concentration of specific volatile components. |

This table outlines the general applications of GC--MS in the analysis of chemical compounds like this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for monitoring the progress of chemical reactions, such as the synthesis of this compound from p-toluidine (B81030) and acetic anhydride (B1165640). researchgate.net By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of the starting materials and the formation of the product can be visually tracked. rsc.org

The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or mixture of solvents). researchgate.net The position of the spots, represented by the retention factor (Rf) value, helps in identifying the components. For instance, in the synthesis of paracetamol (a related acetanilide), TLC is used to distinguish the 4-aminophenol (B1666318) starting material from the paracetamol product. rsc.org Visualization of the spots for colorless compounds like this compound is achieved using methods such as UV light (at 254 nm) or by staining with chemical reagents like p-anisaldehyde, vanillin, or potassium permanganate, which react to form colored compounds. libretexts.org

| Visualization Method | Principle | Application to this compound |

| UV Light (254 nm) | Compounds with aromatic rings or conjugated systems absorb UV light and appear as dark spots on a fluorescent plate. | Effective for visualizing this compound due to its aromatic ring. |

| Iodine Vapor | Iodine reversibly stains many organic compounds, particularly aromatics, appearing as brown spots. | A common, non-destructive method for visualization. |

| Potassium Permanganate (KMnO4) Stain | Oxidizes functional groups like alkenes, alkynes, and alcohols, resulting in a yellow/brown spot on a purple background. | Can be used to check for certain types of impurities. |

| p-Anisaldehyde/Vanillin Stain | Reacts with various functional groups to produce colored spots upon heating. | A general-purpose stain for visualizing a wide range of organic compounds. |

This table summarizes common TLC visualization techniques applicable to the analysis of this compound.

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling unambiguous identification and detailed structural analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), is a powerful tool for the comprehensive characterization of this compound. iscientific.orgbiomedres.us LC-MS/MS allows for the separation of components by HPLC followed by their introduction into the mass spectrometer for fragmentation and analysis. This is crucial for identifying impurities and degradation products, even in complex matrices. iscientific.org

High-Resolution Mass Spectrometry, often using Time-of-Flight (TOF) or Orbitrap analyzers, provides exact mass measurements, which allows for the determination of the elemental formula of the parent compound and its fragments. mdpi.com A MassBank database record for this compound analyzed by LC-ESI-QTOF (a type of HRMS) shows the precursor ion [M+H]+ at an m/z of 150.0913. massbank.eu When subjected to collision-induced dissociation (CID), this ion fragments into characteristic product ions, confirming the compound's identity. massbank.eu

| Precursor Ion (m/z) | Collision Energy | Key Fragment Ions (m/z) | Inferred Fragment Structure |

| 150.0913 [M+H]+ | 40 V | 108.0808, 91.0539, 65.0427, 43.0277 | [C7H10N]+, [C7H7]+, [C5H5]+, [C2H3O]+ |

| 150.0913 [M+H]+ | 60 V | 108.0808, 91.0544, 66.0484, 65.0422, 43.0257 | [C7H10N]+, [C7H7]+, [C5H6]+, [C5H5]+, [C2H3O]+ |

This table presents LC-HRMS/MS fragmentation data for this compound, adapted from MassBank record MSBNK-BAFG-CSL2311095295 and MSBNK-BAFG-CSL2311095299. massbank.eu

HPLC-NMR and Solid-Phase Extraction (SPE)-NMR for Structural Elucidation

The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) provides an unparalleled ability to separate components of a mixture and obtain detailed structural information online. taylorfrancis.com This technique is particularly valuable for the unambiguous identification of impurities or metabolites without the need for time-consuming isolation. nih.gov After separation on the HPLC column, the eluent flows directly into the NMR spectrometer, where spectra (e.g., ¹H NMR, ¹³C NMR, and 2D-NMR) of the separated compounds are acquired. mdpi.com

For instances where the concentration of an analyte is too low for direct on-flow NMR detection, Solid-Phase Extraction (SPE) can be used as an intermediary step. In HPLC-SPE-NMR, the HPLC peaks of interest are trapped on individual SPE cartridges. The solvents are then washed away, and the purified compound is eluted from the cartridge with a deuterated solvent directly into an NMR tube for analysis. This process concentrates the sample and removes interfering protonated solvents, significantly enhancing sensitivity. While no specific studies detailing the HPLC-NMR analysis of this compound are publicly available, the technique's utility for the structural elucidation of acetanilide derivatives and their impurities is well-established in principle. nih.govnih.gov Published ¹H NMR data for 4-Methylacetanilide confirms the expected chemical shifts for its protons. rsc.org

Other Advanced Characterization Techniques

Differential Scanning Calorimetry (DSC) in Polymorph Studies

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for investigating the thermal properties of solid-state materials, including the detection and characterization of polymorphic forms. Polymorphs, different crystalline forms of the same compound, can exhibit distinct melting points, enthalpies of fusion, and solid-solid transition temperatures, which are readily detectable by DSC. tainstruments.comgoogle.comnih.gov

In the context of this compound, DSC analysis provides critical insights into its thermal behavior. A documented DSC measurement for N-(4-methylphenyl)acetamide, another name for this compound, indicates an enthalpy of fusion of 28.93 kJ/mol at a melting point of 424 K (151 °C). nist.gov This endothermic transition, represented as a peak on a DSC thermogram, corresponds to the energy required to disrupt the crystal lattice during melting.

The study of polymorphism is crucial in the pharmaceutical and chemical industries as different polymorphs can have varying physical properties such as solubility and stability. tainstruments.comnih.gov While extensive polymorphic screening data for this compound is not widely available in the public domain, DSC serves as a primary screening tool. A typical DSC analysis would involve heating a sample at a controlled rate and observing for thermal events. The appearance of multiple melting peaks or solid-solid transitions (exothermic or endothermic events prior to the final melting) would be indicative of polymorphism. For instance, a less stable polymorph might melt at a lower temperature, recrystallize into a more stable form (an exothermic event), and then melt again at a higher temperature. tainstruments.com The heating rate itself can influence the detection of metastable forms, with higher heating rates sometimes revealing transitions that might not be observed at slower rates. tainstruments.com

Table 1: Thermal Properties of this compound from DSC

| Property | Value | Unit | Reference |

| Enthalpy of Fusion (ΔfusH) | 28.93 | kJ/mol | nist.gov |

| Melting Point (Tfus) | 424 | K | nist.gov |

| Melting Point | 149-151 | °C | chemicalbook.com |

| Melting point | 147-151 | °C | thermofisher.comthermofisher.com |

Note: The melting point has been reported across a small range by various sources.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is an essential technique for characterizing the surface topography and morphology of solid materials at high magnification. rsc.orgresearchgate.netcopernicus.org The method involves scanning a focused beam of electrons over a sample's surface, which causes the emission of secondary electrons. These electrons are then detected to form a detailed image of the surface. nih.gov This type of analysis is invaluable in materials science and solid-state chemistry for visualizing crystal habit, particle size, and surface features.

For this compound, morphological analysis is important for understanding its physical properties and behavior in various applications. The compound is generally described as existing in the form of crystals or crystalline powder. chemicalbook.comthermofisher.comchemicalbook.com More specifically, it has been characterized as appearing as colorless needles. echemi.com

While specific, high-resolution SEM micrographs of this compound are not readily found in publicly accessible literature, a conference presentation has mentioned obtaining an SEM image of fibrous 4'-metyloacetanilide. ubo.edu.pl This suggests that under certain crystallization conditions, this compound can adopt a fibrous or needle-like (acicular) crystal habit. The morphology of a crystalline solid is dependent on various factors during its formation, including solvent, temperature, and the presence of impurities.

The visual information provided by SEM complements the data obtained from other analytical techniques like DSC and X-ray diffraction. For example, if DSC suggests the presence of multiple polymorphs, SEM could potentially be used to see if these different forms also exhibit distinct crystal morphologies.

Table 2: Morphological Characteristics of this compound

| Characteristic | Description | Source(s) |

| General Form | Crystals or Crystalline Powder | chemicalbook.comthermofisher.comchemicalbook.com |

| Crystal Habit | Colorless needles, Fibrous | echemi.comubo.edu.pl |

| Color | Beige to light brown, White to pink to light brown | chemicalbook.comthermofisher.com |

常见问题

Q. What are the optimal methods for synthesizing 4'-methylacetanilide with high purity, and how can its structural integrity be validated?

- Methodological Answer : The synthesis of this compound typically involves acetylation of 4-methylaniline using acetic anhydride under controlled conditions. To ensure high purity, recrystallization from ethanol or aqueous ethanol is recommended. Characterization should include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the acetyl group (-COCH) and aromatic proton environments .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>99%) using reverse-phase C18 columns with UV detection at 254 nm .

- Melting Point Analysis : Compare observed values (literature mp: ~148–150°C) to validate identity .

Q. Which analytical techniques are most reliable for distinguishing this compound from its structural isomers (e.g., 3'-methylacetanilide)?

- Methodological Answer : Isomeric differentiation requires a combination of spectral and chromatographic techniques:

- Infrared Spectroscopy (IR) : Key differences in carbonyl (C=O) stretching frequencies due to electronic effects of substituent positions .

- Mass Spectrometry (MS) : Fragmentation patterns differ; this compound shows a base peak at m/z 149 (M-CH) .

- X-ray Crystallography : Definitive structural confirmation, though resource-intensive .

Advanced Research Questions

Q. How does the thermal stability of this compound vary under different atmospheric conditions, and what decomposition pathways are observed?

- Methodological Answer : Thermal behavior can be studied via:

- Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (e.g., ~200°C in N) and residue analysis .

- Differential Scanning Calorimetry (DSC) : Endothermic peaks for melting and exothermic events for degradation .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., acetanilide derivatives or toluene fragments) .

Note: Oxidative atmospheres (O) may accelerate degradation, requiring controlled inert conditions for stability studies .

Q. What mechanistic insights can be gained from studying this compound as a precursor in heterocyclic synthesis (e.g., benzothiazoles)?

- Methodological Answer : In reactions like the Hurd-Morrow synthesis, this compound reacts with thiocyanates to form benzothiazoles. Key steps include:

- Kinetic Monitoring : Use in-situ FTIR or H NMR to track intermediate formation (e.g., thioamide intermediates) .

- Computational Modeling : Density Functional Theory (DFT) to map transition states and activation energies .

- Isotopic Labeling : C-labeled acetanilide to trace carbon migration during cyclization .

Q. How can contradictory literature reports on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from isomer contamination or assay variability. Strategies include:

- Spectral Cross-Validation : Compare NMR and HPLC data across studies to confirm compound identity .

- Dose-Response Reproducibility : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) .

- Meta-Analysis : Systematic review of structure-activity relationship (SAR) studies to identify consensus pharmacophores .

Q. What computational tools are effective in predicting the environmental persistence and toxicity of this compound?

- Methodological Answer : Use in silico models for eco-toxicological profiling:

- Quantitative Structure-Activity Relationship (QSAR) : Tools like EPI Suite to estimate biodegradation half-lives and LC values .

- Molecular Dynamics (MD) Simulations : Assess binding affinity to biological targets (e.g., cytochrome P450 enzymes) .

- Read-Across Analysis : Compare to structurally similar compounds (e.g., acetanilide herbicides) with established toxicity data .

Methodological Best Practices

- Data Contradiction Analysis : Always cross-reference spectral libraries (e.g., SciFinder, Reaxys) and report purity thresholds to minimize isomer-related errors .

- Reproducibility : Document experimental parameters (solvent ratios, heating rates) in supplementary materials to enable replication .

- Ethical Reporting : Disclose synthetic yields, side products, and computational assumptions transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。